Home > Products > Screening Compounds P20941 > Angiotensin I, human
Angiotensin I, human -

Angiotensin I, human

Catalog Number: EVT-8215018
CAS Number:
Molecular Formula: C62H89N17O14
Molecular Weight: 1296.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Angiotensin I is a decapeptide that plays a crucial role in the renin-angiotensin system, which is integral to blood pressure regulation and fluid balance in the human body. It is synthesized from angiotensinogen, a precursor protein produced in the liver, and is subsequently converted into angiotensin II by the angiotensin-converting enzyme. Angiotensin II is a potent vasopressor, meaning it constricts blood vessels and raises blood pressure. Angiotensin I has the amino acid sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-Thr-Leu .

Source

Angiotensin I is primarily derived from human plasma where it is generated through the action of renin on angiotensinogen. This peptide sequence is conserved across several species, including horses, sheep, pigs, and rats .

Classification

Angiotensin I belongs to a class of peptides known as vasoactive peptides, which are involved in regulating vascular tone and blood pressure. It is classified as a member of the renin-angiotensin system and has implications in various physiological processes, including cardiovascular function and electrolyte balance .

Synthesis Analysis

Methods

The synthesis of angiotensin I can be achieved through several methods:

  1. Chemical Synthesis: Solid-phase peptide synthesis (SPPS) is commonly employed to create angiotensin I. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
  2. Biological Synthesis: In vivo synthesis occurs when renin cleaves angiotensinogen to produce angiotensin I. This process involves enzymatic activity that facilitates the conversion of larger precursor proteins into active peptides.

Technical Details

In SPPS, protecting groups are used to prevent unwanted reactions during synthesis. The final product can be purified using high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for research applications .

Molecular Structure Analysis

Structure

Angiotensin I's molecular structure consists of ten amino acids linked by peptide bonds, forming a linear chain. The specific sequence contributes to its biological activity and interaction with receptors.

Data

  • Molecular Formula: C62H89N17O14
  • Molecular Mass: Approximately 1299.48 g/mol
  • Amino Acid Composition: The peptide includes various amino acids such as Aspartic acid, Arginine, Valine, Tyrosine, Isoleucine, Histidine, Proline, Phenylalanine, Threonine, and Leucine .
Chemical Reactions Analysis

Reactions

Angiotensin I undergoes several key reactions:

  1. Conversion to Angiotensin II: The primary reaction involves the cleavage of Angiotensin I by angiotensin-converting enzyme (ACE), resulting in the formation of angiotensin II by removing a dipeptide from its carboxy terminus.
  2. Non-ACE Pathways: There are alternative pathways for converting angiotensin I to angiotensin II that do not involve ACE, such as those mediated by chymase .

Technical Details

The enzymatic activity of ACE is crucial; it operates optimally in conditions where zinc ions are present as cofactors. This enzymatic reaction is highly efficient and can convert all circulating angiotensin I to angiotensin II within a single passage through the pulmonary vasculature .

Mechanism of Action

Process

Angiotensin I primarily functions through its conversion to angiotensin II. Once formed, angiotensin II binds to specific receptors (AT1 and AT2), triggering various physiological responses:

  1. Vasoconstriction: Angiotensin II causes blood vessels to constrict, increasing blood pressure.
  2. Aldosterone Secretion: It stimulates the adrenal glands to release aldosterone, promoting sodium retention by the kidneys.
  3. Thirst Stimulation: Angiotensin II acts on the hypothalamus to induce thirst, thus regulating fluid intake.

Data

The binding affinity of angiotensin II for its receptors significantly influences cardiovascular dynamics and fluid homeostasis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Soluble in acetic acid at concentrations up to 25 mg/mL .

Chemical Properties

  • Stability: Angiotensin I is stable under acidic conditions but may degrade in alkaline environments.
  • Storage Conditions: Recommended storage at -20°C to maintain integrity over time .
Applications

Scientific Uses

Angiotensin I has several important applications in scientific research:

  1. Cardiovascular Research: It serves as a model peptide for studying mechanisms related to hypertension and heart disease.
  2. Pharmacological Studies: Used in drug development targeting the renin-angiotensin system for treating conditions like hypertension and heart failure.
  3. Analytical Chemistry: Employed as an analyte in mass spectrometry studies for peptide analysis and quantification .
Introduction to Angiotensin I in the Renin-Angiotensin System (RAS)

Historical Discovery and Evolution of RAS Research

The identification of Angiotensin I emerged from a century of systematic investigation into blood pressure regulation. In 1898, physiologists Robert Tigerstedt and Per Bergman demonstrated that saline extracts of rabbit kidneys induced sustained hypertension when injected into other animals. They named the pressor substance "renin" and postulated its enzymatic nature, though the specific substrate remained unidentified [1] [7]. The field advanced significantly in 1934 when Harry Goldblatt established the first reproducible hypertension model by clamping renal arteries in dogs, confirming renin’s pathological role [1]. By 1939, independent teams at the University of Buenos Aires and Eli Lilly Laboratories identified a short-lived pressor agent in renal venous blood of ischemic kidneys. This agent—initially termed "hypertensin" or "angiotonin"—was later characterized as the enzymatic product of renin acting on plasma proteins [1].

The evolutionary conservation of RAS components underscores its physiological importance. Comparative studies reveal angiotensin-like peptides in amphibians (e.g., Xenopus laevis), where two angiotensin receptor subtypes (xATa and xATb) share 88% amino acid homology with mammalian AT1 receptors. Despite 400 million years of divergence, amphibian and mammalian angiotensins exhibit comparable receptor-binding affinities (<3-fold difference), indicating strong selective pressure to maintain peptide-receptor interactions for fluid homeostasis [4] [7].

Table 1: Key Historical Milestones in RAS Research

YearDiscoveryResearchers
1898Pressor effects of renal extracts ("renin")Tigerstedt and Bergman
1934Experimental hypertension via renal ischemiaGoldblatt et al.
1936Identification of renin’s enzymatic productTeams in Buenos Aires and Indianapolis
1958Unification of "hypertensin/angiotonin" as angiotensinBraun Menéndez and Page

Biochemical Context: Role of Angiotensin I as a Precursor in RAS Signaling

Angiotensin I is a decapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) generated through the enzymatic cleavage of angiotensinogen by renin. This reaction represents the rate-limiting step in RAS activation. Hepatic angiotensinogen—a 452-amino-acid glycoprotein—circulates at ~200 nM concentrations, dwarfing angiotensin peptides (picomolar range) [2] [3]. Renin, an aspartyl protease released from renal juxtaglomerular cells, exhibits exquisite substrate specificity; it cleaves only the Leu¹⁰–Val¹¹ bond of angiotensinogen to yield biologically inert Angiotensin I [2] [5].

The significance of Angiotensin I lies exclusively in its role as a precursor for the octapeptide Angiotensin II. This conversion occurs primarily via angiotensin-converting enzyme (ACE), a zinc metallopeptidase anchored to endothelial surfaces. Pulmonary capillaries harbor the highest ACE density, facilitating efficient Angiotensin II generation during blood transit [2] [8]. ACE achieves dual catalytic functions: it hydrolyzes Angiotensin I’s C-terminal dipeptide (His-Leu) while concurrently inactivating vasodilatory kinins (e.g., bradykinin) [8]. Tissue-specific alternative pathways also exist; chymase in mast cells and cardiac interstitium can generate Angiotensin II independently of ACE, particularly in pathologies like heart failure [6].

Table 2: Tissue-Specific Angiotensin Peptide Concentrations

TissueAngiotensin I (fmol/g)Angiotensin II (fmol/g)Angiotensin (1-7) (fmol/g)
Plasma10–135 pM5–50 pM5–80 pM
Kidney60–1050150–700100–200
Adrenal50–200300–200050
Lung5–6040–2404
Heart10–8510–1505–30

Data derived from radioimmunoassay and mass spectrometry studies [3]

Beyond systemic circulation, local RAS activity enables compartmentalized Angiotensin I production. Tissues including brain, adipose, and reproductive organs express angiotensinogen and renin, allowing paracrine angiotensin peptide synthesis [5] [10]. Adipocyte-derived angiotensinogen, for example, contributes to insulin resistance and inflammation in obesity, illustrating how localized Angiotensin I processing influences metabolic disease [10].

Comparative Analysis of Angiotensin Isoforms (I–IV) in Mammalian Physiology

The angiotensin peptide family comprises structurally related fragments with divergent biological activities. Angiotensin I serves as the biosynthetic precursor, while downstream isoforms exert receptor-mediated effects:

  • Angiotensin II: ACE-mediated cleavage of Angiotensin I yields this octapeptide (Ang 1-8), the primary RAS effector. It activates AT1 receptors (vasoconstriction, aldosterone release) and AT2 receptors (vasodilation, anti-fibrotic effects). Half-life is <60 seconds due to rapid degradation [2] [6].
  • Angiotensin III: Aminopeptidases remove Angiotensin II’s N-terminal aspartate to form this heptapeptide (Ang 2-8). It retains 100% of aldosterone-stimulating activity but only 40% vasopressor potency. Preferential AT2 receptor activation may counterbalance AT1-mediated effects [2] [6].
  • Angiotensin IV: Further cleavage generates this hexapeptide (Ang 3-8). It modulates cognition and inflammation via insulin-regulated aminopeptidase (IRAP) inhibition and may enhance endothelial nitric oxide synthesis [6].

Table 3: Structural and Functional Attributes of Angiotensin Isoforms

PeptideAmino Acid SequenceReceptor TargetsPrimary Physiological Roles
Angiotensin IAsp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-LeuNone (precursor)Substrate for Ang II generation
Angiotensin IIAsp-Arg-Val-Tyr-Ile-His-Pro-PheAT1, AT2Vasoconstriction, aldosterone secretion, fibrosis
Angiotensin IIIArg-Val-Tyr-Ile-His-Pro-PheAT2 > AT1Aldosterone secretion, vasodilation
Angiotensin IVVal-Tyr-Ile-His-Pro-PheIRAP/Mas-related receptorsCognitive enhancement, NO modulation
Angiotensin (1-7)Asp-Arg-Val-Tyr-Ile-His-ProMas receptorVasodilation, anti-fibrosis, anti-inflammation

Angiotensin I’s biological inertia contrasts sharply with its metabolites. While it lacks direct receptor interactions, its spatial distribution dictates downstream signaling outcomes. Tissue-specific peptide gradients exist: renal Angiotensin II concentrations exceed plasma by 15-fold, enabling precise regulation of tubular sodium reabsorption and glomerular filtration [3]. The discovery of alternative pathways further complicates this landscape. ACE2—a homolog of ACE—cleaves Angiotensin I to Angiotensin (1-9) or Angiotensin II to Angiotensin (1-7). The latter activates Mas receptors, counteracting AT1-mediated vasoconstriction and proliferation. In prostate cancer, ACE2 downregulation shifts balance toward oncogenic Angiotensin II, while Angiotensin (1-7) exhibits antitumor effects [6] [10]. This enzymatic duality positions Angiotensin I at a metabolic branch point: ACE-mediated conversion yields pressor peptides, while ACE2 processing generates vasoprotective fragments [6] [8].

Properties

Product Name

Angiotensin I, human

IUPAC Name

2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C62H89N17O14

Molecular Weight

1296.5 g/mol

InChI

InChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68)

InChI Key

ORWYRWWVDCYOMK-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.